

# Application Notes and Protocols for CT1113 Treatment in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | CT1113    |           |  |  |  |  |
| Cat. No.:            | B12377666 | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

CT1113 is a potent and specific small molecule inhibitor of the deubiquitinating enzymes (DUBs) USP28 and USP25.[1][2] These enzymes play a critical role in preventing the degradation of key oncoproteins, including c-MYC and NOTCH1.[3][4] By inhibiting USP28 and USP25, CT1113 promotes the degradation of these oncoproteins, leading to anti-tumor activity. Preclinical studies have demonstrated the potential of CT1113 as a broad-spectrum anti-cancer agent.[2][5] This document provides a summary of the available preclinical data for CT1113 and detailed protocols for its evaluation in patient-derived xenograft (PDX) models.

Note: While published data on **CT1113** primarily utilize cell-derived xenograft (CDX) models, the protocols provided herein are adapted for PDX models to facilitate more clinically relevant preclinical evaluations.

## **Signaling Pathway of CT1113**

**CT1113**'s mechanism of action centers on the inhibition of USP28 and USP25, which in turn leads to the degradation of oncogenic proteins that are crucial for cancer cell proliferation and survival.





Click to download full resolution via product page

Caption: Mechanism of action of CT1113.

## Preclinical Efficacy of CT1113 (CDX Models)

The following tables summarize the quantitative data from preclinical studies of **CT1113** in cell-derived xenograft (CDX) models.

Table 1: In Vivo Efficacy of CT1113 in a Pancreatic Cancer CDX Model



| Cell Line | Mouse<br>Strain | Treatment                     | Dosing<br>Schedule | Outcome                                          | Reference |
|-----------|-----------------|-------------------------------|--------------------|--------------------------------------------------|-----------|
| SW1990    | Balb/c nude     | Vehicle<br>Control,<br>CT1113 | Not Specified      | Significant<br>suppression<br>of tumor<br>growth | [2]       |

Table 2: In Vivo Efficacy of CT1113 in a Colon Cancer CDX Model

| Cell Line | Mouse<br>Strain | Treatment                     | Dosing<br>Schedule | Outcome                                          | Reference |
|-----------|-----------------|-------------------------------|--------------------|--------------------------------------------------|-----------|
| HCT116    | Not Specified   | Vehicle<br>Control,<br>CT1113 | Not Specified      | Significant<br>suppression<br>of tumor<br>growth | [2]       |

## Experimental Protocols for CT1113 Evaluation in PDX Models

While specific data on **CT1113** in PDX models is not yet publicly available, the following protocols provide a framework for conducting such studies, based on established methodologies for PDX model generation and drug efficacy testing.

## I. Establishment of Patient-Derived Xenograft (PDX) Models

- Tumor Tissue Acquisition:
  - Obtain fresh tumor tissue from consenting patients under institutional review board (IRB)approved protocols.
  - Transport the tissue in a sterile collection medium (e.g., DMEM with antibiotics) on ice.
- Tumor Processing:

## Methodological & Application





- In a sterile biosafety cabinet, wash the tumor tissue with PBS containing antibiotics.
- Mechanically mince the tumor into small fragments (approximately 2-3 mm<sup>3</sup>).
- Implantation into Immunodeficient Mice:
  - Use highly immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
  - Anesthetize the mouse and make a small incision in the flank.
  - Create a subcutaneous pocket and implant a single tumor fragment.
  - Close the incision with surgical clips or sutures.
- Monitoring Tumor Growth:
  - Monitor the mice regularly for tumor engraftment and growth.
  - Measure tumor volume using calipers (Volume = (Length x Width²) / 2).
  - Passage the tumors to subsequent generations of mice when they reach a predetermined size (e.g., 1000-1500 mm³).





Click to download full resolution via product page

Caption: Workflow for PDX model establishment.

## II. In Vivo Efficacy Study of CT1113 in PDX Models

- Cohort Formation:
  - o Once tumors in P2 or P3 generation mice reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).
- Preparation of CT1113 Formulation:
  - CT1113 can be formulated for oral administration. A potential formulation involves
    dissolving CT1113 in a vehicle such as 0.5% methylcellulose and 0.2% Tween 80 in sterile
    water. The specific formulation should be optimized for solubility and stability.



#### • Drug Administration:

- Administer CT1113 or vehicle control to the respective groups via oral gavage.
- The dosing schedule should be determined based on tolerability and preliminary efficacy studies (e.g., daily or twice-daily administration for a set number of weeks).
- Monitoring and Data Collection:
  - Measure tumor volume and body weight 2-3 times per week.
  - Monitor the mice for any signs of toxicity.
  - At the end of the study, euthanize the mice and collect the tumors for further analysis.
- Data Analysis:
  - Calculate the tumor growth inhibition (TGI) for the CT1113-treated group compared to the vehicle control group.
  - Perform statistical analysis to determine the significance of the observed anti-tumor effects.

## **III. Pharmacodynamic and Biomarker Analysis**

- Western Blotting:
  - Prepare protein lysates from the collected tumor tissues.
  - Perform western blotting to assess the levels of USP28, USP25, c-MYC, and NOTCH1 to confirm the on-target activity of CT1113.
- Immunohistochemistry (IHC):
  - Fix tumor tissues in formalin and embed in paraffin.
  - Perform IHC staining for proliferation markers (e.g., Ki-67) and apoptotic markers (e.g., cleaved caspase-3) to evaluate the cellular effects of CT1113.



### Conclusion

CT1113 has demonstrated promising anti-tumor activity in preclinical CDX models, supporting its further investigation as a potential cancer therapeutic. The use of PDX models will provide a more clinically relevant setting to evaluate the efficacy of CT1113 and to identify patient populations that are most likely to respond to this novel USP28/25 inhibitor. The protocols outlined in this document provide a comprehensive guide for researchers to conduct rigorous preclinical evaluations of CT1113 in PDX models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical testing of CT1113, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for CT1113 Treatment in Preclinical Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#ct1113-treatment-in-patient-derivedxenograft-pdx-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com